2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
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Overview
Description
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers, is a chemical compound that has garnered attention due to its potential biological activity and applications. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can influence the compound’s physical and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylthiomorpholine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of thiomorpholine derivatives with aldehydes in the presence of catalysts to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst type, can significantly affect the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,3-dimethylthiomorpholine-4-carbaldehyde may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylthiomorpholine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dimethylthiomorpholine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethylthiomorpholine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-4-carbaldehyde: Lacks the dimethyl substitution at positions 2 and 3.
2,3-dimethylmorpholine-4-carbaldehyde: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
2,3-dimethylthiomorpholine-4-carbaldehyde is unique due to the presence of both dimethyl groups and a sulfur atom in its structure. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
31507-18-3 |
---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.2 |
Purity |
0 |
Origin of Product |
United States |
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